molecular formula C19H14O6 B13149427 9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl- CAS No. 18713-45-6

9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl-

Cat. No.: B13149427
CAS No.: 18713-45-6
M. Wt: 338.3 g/mol
InChI Key: HKDZNWKYILPDRP-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl- is a derivative of anthracenedione, a compound known for its applications in various fields such as dyes, pigments, and pharmaceuticals. This specific derivative is characterized by the presence of acetyloxy groups at the 1 and 8 positions and a methyl group at the 3 position on the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl- typically involves the acetylation of 1,8-dihydroxy-3-methylanthracenedione. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of automated systems for temperature and reaction time control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted anthracenedione derivatives depending on the substituent introduced.

Scientific Research Applications

9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anthracycline antibiotics.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.

    1,8-Dihydroxy-9,10-anthracenedione: A precursor in the synthesis of various anthracenedione derivatives.

    1,8-Diacetoxy-9,10-anthracenedione: Similar in structure but lacks the methyl group at the 3 position.

Uniqueness

9,10-Anthracenedione, 1,8-bis(acetyloxy)-3-methyl- is unique due to the presence of both acetyloxy and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(8-acetyloxy-6-methyl-9,10-dioxoanthracen-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-9-7-13-17(15(8-9)25-11(3)21)19(23)16-12(18(13)22)5-4-6-14(16)24-10(2)20/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDZNWKYILPDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296971
Record name 9,10-anthracenedione, 1,8-bis(acetyloxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18713-45-6
Record name Diacetylchrysophanic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112923
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-anthracenedione, 1,8-bis(acetyloxy)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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